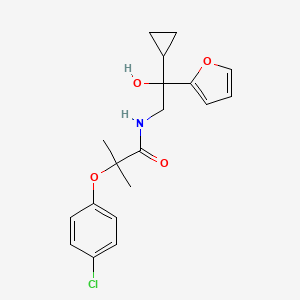
N1-(2,4-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,4-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide, commonly known as Difopein, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. Difopein is a promising candidate for use in various biochemical and physiological studies due to its unique structure and mechanism of action.
作用機序
Difopein works by binding to specific proteins, inhibiting their function. The peptide binds to a specific site on the protein, preventing it from interacting with other proteins or molecules. This inhibition can be used to study the role of specific proteins in various biological processes.
Biochemical and Physiological Effects:
Difopein has been shown to have various biochemical and physiological effects, depending on the protein it binds to. For example, Difopein has been shown to inhibit the function of the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and differentiation. Difopein has also been shown to inhibit the function of the human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using Difopein in lab experiments is its specificity. The peptide binds to specific proteins, allowing researchers to study the role of these proteins in various biological processes. However, one of the limitations of using Difopein is its cost. The synthesis of Difopein is complex and expensive, making it difficult for some researchers to use.
将来の方向性
There are several future directions for the study of Difopein. One potential application is in the development of new therapeutic agents for various diseases. Difopein has already shown promise as a potential therapeutic agent for certain types of cancer, and further studies may reveal additional applications. Additionally, Difopein could be used to study the role of specific proteins in various biological processes, leading to a better understanding of these processes and potential new treatments.
合成法
The synthesis of Difopein involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form the peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Difopein has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases. Difopein has also been used to study the role of specific proteins in various biological processes.
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-8-3-4-10(9(16)6-8)18-14(21)13(20)17-7-11(19)12-2-1-5-22-12/h1-6,11,19H,7H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZBKFMBYXGQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)
![4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2907602.png)


![4,4,4-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2907610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2907611.png)
![2-Chloro-N-[(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentyl]acetamide](/img/structure/B2907613.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2907617.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide](/img/structure/B2907618.png)

